molecular formula C21H15ClN2O4S2 B2671033 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895458-51-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B2671033
CAS No.: 895458-51-2
M. Wt: 458.93
InChI Key: CIRACVHAWXIKSV-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups into the benzene ring.

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide has shown promise in various biological contexts:

  • Anticancer Activity : Compounds with benzothiazole structures have been reported to exhibit significant anticancer properties. Studies indicate that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial and Antifungal Properties : The compound's structural similarity to natural antibiotics suggests it may possess antibacterial and antifungal activities. Research has demonstrated that derivatives of benzothiazole can effectively combat various bacterial strains and fungal infections .
  • Antioxidant Activity : The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, making it a candidate for antioxidant applications. This property is crucial in preventing oxidative stress-related diseases .

Material Science Applications

In addition to its biological applications, this compound is being explored for its material properties:

  • Optical Materials : The unique electronic properties of benzothiazole derivatives allow for their use in developing optical materials. These compounds can be utilized in sensors and light-emitting devices .
  • Polymeric Compositions : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for industrial use .

Case Studies

Several studies have investigated the applications of this compound:

  • Study on Anticancer Activity : A recent investigation demonstrated the compound's efficacy against breast cancer cell lines, showing a dose-dependent reduction in cell viability. The study highlighted the compound's potential as a lead candidate for further drug development .
  • Antibacterial Studies : Another study evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the benzothiazole ring and sulfonyl group, play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable candidate for further research and development .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety which is known for its biological activity. Its structure is characterized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H18ClN2O4S
  • Molecular Weight : 436.5 g/mol

Biological Activity Overview

Research indicates that compounds with a benzothiazole core exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as modulation of cell cycle proteins and apoptotic pathways .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial strains, suggesting potential as an antimicrobial agent .
  • Antifungal and Anthelmintic Effects : Similar compounds in the benzothiazole family have been reported to possess antifungal and anthelmintic properties, indicating a broader spectrum of biological activity .

The biological activity of this compound can be attributed to its interactions with various cellular targets:

  • Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression related to cell proliferation and survival .
  • Induction of Apoptosis : By influencing apoptotic pathways, the compound can lead to programmed cell death in cancer cells, making it a candidate for cancer therapy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • A study by Aiello et al. (2008) noted that benzothiazole derivatives exhibit potent anticancer effects in vitro, particularly against breast and colon cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Research conducted on antimicrobial efficacy showed that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHighAiello et al., 2008
AntimicrobialModerateResearch Study 2023
AntifungalModerateStudy on Benzothiazoles 2023
Apoptosis InductionSignificantCho et al., 2008

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S2/c22-13-5-8-15(9-6-13)30(27,28)12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)29-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRACVHAWXIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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